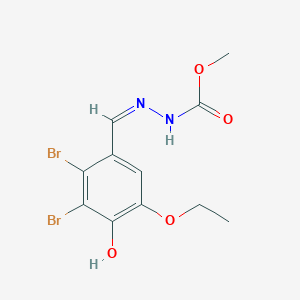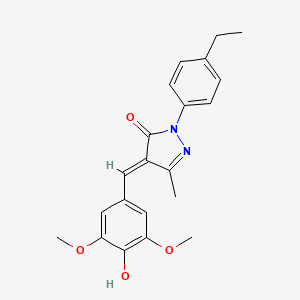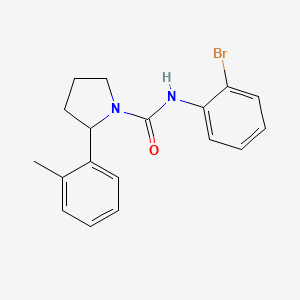
methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate is a chemical compound that has been extensively researched due to its potential in various scientific applications. It is a hydrazine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate is not fully understood. However, it has been suggested that the compound may exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in the inflammatory response and bacterial growth.
Biochemical and Physiological Effects:
Methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2. In addition, the compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate in lab experiments is its potential as an anti-tumor agent. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. Another advantage is its antibacterial activity, which could be useful in the development of new antibiotics.
One limitation of using methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate in lab experiments is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, which could limit its use in certain applications. Another limitation is its relatively complex synthesis method, which could make it difficult to produce on a large scale.
Direcciones Futuras
There are several potential future directions for the study of methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate. One direction is the development of new anti-tumor agents based on the compound's structure. Another direction is the development of new antibiotics based on the compound's antibacterial activity. Additionally, the compound's potential as a photosensitizer and fluorescent probe could be further explored in the development of new diagnostic and therapeutic tools.
Métodos De Síntesis
Methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of methanol. The resulting product is then treated with methyl chloroformate to obtain the final compound. Other methods include the reaction of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde with hydrazine monohydrate in the presence of acetic acid and the reaction of 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of sodium methoxide.
Aplicaciones Científicas De Investigación
Methyl 2-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboxylate has been studied extensively for its potential in various scientific applications. It has been shown to have anti-tumor activity, anti-inflammatory activity, and anti-bacterial activity. It has also been studied for its potential as a photosensitizer in photodynamic therapy and as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
methyl N-[(Z)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O4/c1-3-19-7-4-6(5-14-15-11(17)18-2)8(12)9(13)10(7)16/h4-5,16H,3H2,1-2H3,(H,15,17)/b14-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSFQLTDYFGBW-RZNTYIFUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=NNC(=O)OC)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)/C=N\NC(=O)OC)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(Z)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-1-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B6139863.png)




![5-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139906.png)
![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-methyl-N-(4-methylphenyl)-4-pyrimidinamine](/img/structure/B6139914.png)
![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)
![3-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6139919.png)

![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)
![N-(3,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6139935.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6139943.png)